molecular formula C8H8FNO3 B8725465 5-(2-fluoroethoxy)pyridine-2-carboxylic acid

5-(2-fluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B8725465
M. Wt: 185.15 g/mol
InChI Key: MEGIFZCQVPACHW-UHFFFAOYSA-N
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Description

5-(2-fluoroethoxy)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a fluoroethoxy group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoroethoxy)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid as the starting material.

    Fluoroethoxylation: The introduction of the fluoroethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting pyridine-2-carboxylic acid with 2-fluoroethanol in the presence of a suitable base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(2-fluoroethoxy)pyridine-2-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-fluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethoxybenzoic acid
  • 2-Fluoroethoxypyridine
  • 2-Fluoroethoxybenzoxazole

Uniqueness

5-(2-fluoroethoxy)pyridine-2-carboxylic acid is unique due to the presence of both a fluoroethoxy group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

5-(2-fluoroethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H8FNO3/c9-3-4-13-6-1-2-7(8(11)12)10-5-6/h1-2,5H,3-4H2,(H,11,12)

InChI Key

MEGIFZCQVPACHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCF)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 5-(2-fluoro-ethoxy)-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60 for the preparation of the 5-cyclopropylmethoxy-pyridine-2-carboxylic acid: Alkylation of the 5-hydroxy-pyridine-2-carboxylic acid methyl ester with 1-bromo-2-fluoroethane and hydrolysis of the 5-(2-fluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester yielded the 5-(2-fluoro-ethoxy)-pyridine-2-carboxylic acid as a white solid. Mass (calculated) C8H8FNO3 [185.153]; (found) [M+H]+=186.
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